molecular formula C13H21BN2O3 B7957739 2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B7957739
M. Wt: 264.13 g/mol
InChI Key: DQKBOIZAHJTGKQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with methoxy, methyl, and boronate ester groups

Properties

IUPAC Name

2-methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-8-9(7-16-11(17-6)10(8)15)14-18-12(2,3)13(4,5)19-14/h7H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKBOIZAHJTGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and 4-methylpyridine.

    Borylation Reaction: The key step involves the borylation of the pyridine ring. This is achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

    Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent quality and efficiency. The use of high-throughput screening methods can also aid in optimizing reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Coupling Reagents: Palladium catalysts, bis(pinacolato)diboron, triphenylphosphine.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound is used in the manufacture of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4-Methylpyridine-3-boronic acid
  • 2-Aminopyridine-5-boronic acid pinacol ester

Uniqueness

2-Methoxy-4-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the methoxy and methyl groups on the pyridine ring, along with the boronate ester, allows for diverse chemical transformations and applications in various fields.

This compound’s versatility and reactivity make it a valuable tool in synthetic organic chemistry, enabling the development of new materials and pharmaceuticals.

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